(2R)-oxolane-2,3,4-triol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

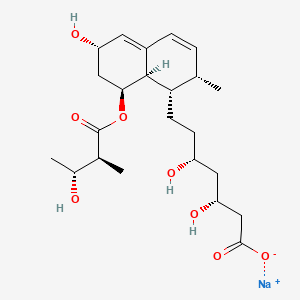

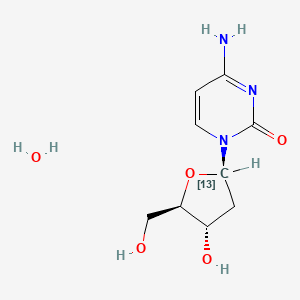

(2R)-oxolane-2,3,4-triol is a labeled form of the naturally occurring sugar erythrose, where the carbon at the fourth position is enriched with the carbon-13 isotope. Erythrose is a tetrose saccharide with the chemical formula C4H8O4 and is part of the aldose family due to its aldehyde group . The compound is used extensively in scientific research, particularly in studies involving metabolic pathways and isotope labeling.

Mechanism of Action

Target of Action

D-[4-13C]Erythrose primarily targets enzymes involved in the pentose phosphate pathway . The key targets include 2-dehydro-3-deoxyphosphooctonate aldolase from Aquifex aeolicus, glucose-6-phosphate isomerase in humans, and phospho-2-dehydro-3-deoxyheptonate aldolase from Thermotoga maritima .

Mode of Action

D-[4-13C]Erythrose interacts with its targets by serving as a substrate for these enzymes. It undergoes a series of transformations, including isomerization and phosphorylation, to produce different intermediates

Biochemical Pathways

D-[4-13C]Erythrose is involved in the pentose phosphate pathway . It is converted to D-erythrose 4-phosphate through a series of isomerization reactions catalyzed by EryC (tetrulose-4-phosphate racemase), TpiA2 (D-3-tetrulose-4-phosphate isomerase; renamed EryH), and RpiB (D-erythrose-4-phosphate isomerase; renamed EryI) . D-erythrose-4-phosphate is then converted by enzymes of the pentose phosphate pathway to glyceraldehyde 3-phosphate and fructose 6-phosphate .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Result of Action

The action of D-[4-13C]Erythrose leads to the production of glyceraldehyde 3-phosphate and fructose 6-phosphate, key intermediates in various metabolic pathways . These compounds play crucial roles in energy production and biosynthetic processes within the cell.

Biochemical Analysis

Biochemical Properties

D-[4-13C]Erythrose interacts with several enzymes and proteins in biochemical reactions. One of the key enzymes it interacts with is erythrose reductase, which catalyzes the final step of erythritol production . The activity of erythrose reductase and its NADPH-dependency become the limiting node of erythritol production efficiency .

Cellular Effects

D-[4-13C]Erythrose influences cell function by impacting various cellular processes. It plays a crucial role in the synthesis of erythritol, affecting cellular metabolism .

Molecular Mechanism

At the molecular level, D-[4-13C]Erythrose exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the activation of erythrose reductase, an enzyme crucial for erythritol synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-[4-13C]Erythrose change over time. Studies have shown that the engineered strain YLE-3 can produce 47.85 g/L of erythritol within 144 hours, representing a 63.90% increase compared to the original chassis strain .

Metabolic Pathways

D-[4-13C]Erythrose is involved in the metabolic pathway of erythritol synthesis. It interacts with erythrose reductase, an enzyme that plays a crucial role in this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2R)-oxolane-2,3,4-triol can be synthesized through the selective degradation of D-glucose. One method involves the oxidation of D-glucose with lead tetraacetate to form di-O-formyl-D-erythrose, which is then hydrolyzed to yield D-erythrose . This method provides a high overall yield of at least 80%.

Industrial Production Methods

Industrial production of this compound typically involves the use of labeled glucose as a precursor. The labeled glucose is metabolized by bacteria in a controlled environment to produce the desired labeled erythrose .

Chemical Reactions Analysis

Types of Reactions

(2R)-oxolane-2,3,4-triol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form erythrose 4-phosphate, an intermediate in the pentose phosphate pathway.

Reduction: It can be reduced to form erythritol, a sugar alcohol.

Substitution: It can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

Oxidation: Lead tetraacetate is commonly used for the oxidation of D-glucose to D-erythrose.

Reduction: Sodium borohydride can be used for the reduction of erythrose to erythritol.

Major Products

Oxidation: Erythrose 4-phosphate.

Reduction: Erythritol.

Scientific Research Applications

(2R)-oxolane-2,3,4-triol is widely used in scientific research due to its labeled carbon atom, which allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy. Some applications include:

Chemistry: Used in the study of metabolic pathways and enzyme mechanisms.

Biology: Helps in understanding protein dynamics and interactions.

Medicine: Used in metabolic studies to trace the pathways of sugars in the body.

Industry: Employed in the production of labeled compounds for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

D-Erythrose: The natural, unlabeled form of erythrose.

D-Threose: A diastereomer of D-erythrose.

Erythritol: The reduced form of erythrose.

Uniqueness

(2R)-oxolane-2,3,4-triol is unique due to its labeled carbon atom, which allows for precise tracking and analysis in metabolic studies. This makes it a valuable tool in research settings where understanding the detailed mechanisms of biochemical processes is crucial .

Properties

IUPAC Name |

(2R)-oxolane-2,3,4-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2?,3?,4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAORJIQYMIRHF-RUVKFHFMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C([C@@H](O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.